Mirtazapine Bromide

Pharmaceutical Quality Control Impurity Profiling RP-HPLC Method Validation

QC analysts face failed system suitability when using wrong impurity standards. Mirtazapine Bromide (CAS 61337-86-8) is the designated brominated process impurity specified in USP/EP mirtazapine monograph methods for chromatographic resolution verification. • Melting point 122-125°C; distinct from API (114-116°C) for identity confirmation. • Purity ≥95%; essential for quantifying impurities at 0.10% w/w per ICH Q3A. • Stored at -20°C under inert gas; cold-chain shipping ensures reference integrity. • Regioselective precursor for 8-hydroxy mirtazapine synthesis.

Molecular Formula C17H18BrN3
Molecular Weight 344.2 g/mol
CAS No. 61337-86-8
Cat. No. B119306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine Bromide
CAS61337-86-8
Synonyms8-Bromo Mirtazapine;  8-Bromo-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine.
Molecular FormulaC17H18BrN3
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)Br
InChIInChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3
InChIKeyIGRONFJIVLWNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirtazapine Bromide: Procurement & QC Overview


Mirtazapine Bromide (CAS 61337-86-8, C₁₇H₁₈BrN₃, MW 344.25) is the 8-bromo-substituted derivative of the tetracyclic antidepressant mirtazapine and is also referred to as 8-Bromo Mirtazapine . It is primarily sourced as a certified reference standard or impurity marker for mirtazapine pharmaceutical quality control (QC) and as a regioselective synthetic intermediate [1]. Unlike the active pharmaceutical ingredient (API) mirtazapine (CAS 85650-52-8), this compound is not formulated for therapeutic use but is indispensable for analytical method validation, stability studies, and synthetic route development across the NaSSA (noradrenergic and specific serotonergic antidepressant) class [1].

Why Mirtazapine Bromide Has No Substitute


Compounds within the mirtazapine impurity class—including N-desmethylmirtazapine, mirtazapine N-oxide, and 8-hydroxy mirtazapine—differ profoundly in chromatographic behavior, physicochemical stability, and synthetic utility, making direct substitution analytically invalid. Mirtazapine Bromide possesses a unique bromine atom at the 8-position of the benzazepine ring, conferring distinct reversed-phase HPLC retention characteristics, specific UV absorbance, and a melting point of 122–125 °C [1]. In contrast, the mirtazapine API melts at 114–116 °C, while 8-hydroxy mirtazapine decomposes above 210 °C [1]. The bromide serves as a critical starting material for the regioselective synthesis of 8-hydroxy mirtazapine, a major active metabolite; alternative mirtazapine impurities cannot fulfill this synthetic role [2]. Using the wrong impurity standard in a USP or EP monograph method can lead to erroneous system suitability results, failed regulatory submissions, and batch rejection [3].

Mirtazapine Bromide: Differentiation Evidence


Chromatographic Retention vs. Non-Brominated Impurities

In the validated USP Pharmacopeial method for Mirtazapine Tablets, the Mirtazapine Resolution Mixture (containing Impurity A through F) demonstrates baseline separation of process-related substances. Mirtazapine Bromide (8-bromo impurity), with a logP ~3.24 and a predicted boiling point of 475.7 °C, exhibits substantially longer retention than non-halogenated impurities such as N-desmethylmirtazapine or mirtazapine N-oxide due to increased hydrophobicity from the bromine substituent. Relative retention times (RRT) are specified in the USP monograph [1][2].

Pharmaceutical Quality Control Impurity Profiling RP-HPLC Method Validation

Melting Point vs. API and 8-Hydroxy Metabolite

Mirtazapine Bromide (8-bromo mirtazapine) melts sharply at 122–125 °C, as reported by multiple supplier databases. This melting point is distinct from the mirtazapine API which melts at 114–116 °C and from 8-hydroxy mirtazapine which decomposes at 210–214 °C. This 8–11 °C elevation relative to the parent drug provides a simple, pharmacopoeia-compliant identity check [1].

Physicochemical Characterization Salt Screening Reference Standard Identity

Exclusive Precursor for 8-Hydroxy Mirtazapine

Commercial synthetic databases explicitly list Mirtazapine Bromide as the required starting material for generating 8-Hydroxy Mirtazapine, a major pharmacologically active metabolite not accessible via direct hydroxylation of mirtazapine. The bromine atom at the 8-position allows regioselective substitution to install the hydroxyl group [1]. This synthetic route is unavailable when starting from other mirtazapine impurities such as N-desmethylmirtazapine or mirtazapine N-oxide.

Medicinal Chemistry Metabolite Synthesis Radiochemistry

Cold-Chain Storage vs. Ambient Salts

Mirtazapine Bromide is hygroscopic and requires storage at −20 °C under inert atmosphere, in contrast to the mirtazapine API which can be stored at 2–8 °C and the hydrobromide salt which ships at ambient temperature . This imposes specific cold-chain procurement logistics necessary for maintaining certified reference standard integrity.

Chemical Stability Reference Standard Management Storage Compliance

Pricing: Reference Standard vs. Bulk API

Mirtazapine Bromide is supplied as a high-purity (≥95%) reference standard in small pack sizes (5–100 mg) at premium pricing typical of certified impurity standards, with 5 mg listed at approximately USD 250–300 [1]. This contrasts with bulk mirtazapine API available at kilogram scale at orders-of-magnitude lower cost per gram. This pricing structure reflects its designated use as an analytical reference material rather than a bulk synthetic building block.

Reference Procurement Cost-Benefit Analysis Standardization

Mirtazapine Bromide: Application Scenarios


USP/EP System Suitability & Impurity Profiling

In USP–NF and Ph. Eur. monograph methods for mirtazapine tablets and drug substance, the system suitability solution requires resolution between mirtazapine and its designated process impurities. Mirtazapine Bromide serves as a specific impurity standard necessary to verify the chromatographic method's ability to detect and quantify brominated process-related substances at concentrations as low as 0.10% w/w [1]. Substitution with non-brominated impurities leads to incomplete specificity assessment, potentially masking co-elution issues and resulting in non-compliance with ICH Q3A guidelines [1].

8-Hydroxy Mirtazapine Synthesis for DMPK

When conducting DMPK studies or developing quantitative LC-MS/MS bioanalytical methods for the active metabolite 8-hydroxy mirtazapine, researchers require an authentic synthetic route. Mirtazapine Bromide is the documented precursor for generating 8-hydroxy mirtazapine through regioselective substitution [2]. The brominated starting material ensures correct regiochemistry, which is critical since 8-hydroxy mirtazapine accounts for approximately 40% of mirtazapine metabolism [2].

Forced Degradation & Stability-Indicating Validation

Stress degradation studies (acid, base, oxidative, thermal, and photolytic) required by ICH Q1A-Q1E necessitate the use of authentic impurity standards to confirm peak identity. Mirtazapine Bromide's hygroscopic nature and specific storage requirement at −20 °C under inert atmosphere make it a sensitive indicator of storage condition deviations, allowing QC laboratories to verify that their cold-chain logistics and sample handling preserve analytical reference integrity throughout the study duration .

ANDA/DMF Filing Support

For Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, sponsors must demonstrate control of all process-related impurities above the identification threshold. Mirtazapine Bromide is listed among the potential impurities requiring quantification, and sourcing a fully characterized reference standard with a Certificate of Analysis (CoA) including HPLC purity, water content, and residual solvent data is essential for meeting FDA and EMA filing requirements .

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